molecular formula C13H23NO3 B13470066 Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B13470066
M. Wt: 241.33 g/mol
InChI Key: NHCJTPJRBDUQQS-UHFFFAOYSA-N
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Description

Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core with a hydroxymethyl group at position 1 and a methyl group at position 5. Its molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 241.33 g/mol (CAS: 2763758-81-0) . The tert-butyl carbamate (Boc) group at the 3-position enhances solubility and stability, making it a valuable intermediate in medicinal chemistry for drug discovery . However, discrepancies exist in reported CAS numbers (e.g., 1087784-78-8 in ), which may reflect stereochemical variations or data inconsistencies.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-7-12(4)5-13(6-12,8-14)9-15/h15H,5-9H2,1-4H3

InChI Key

NHCJTPJRBDUQQS-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)CO

Origin of Product

United States

Preparation Methods

Core Azabicyclo[3.1.1]heptane Formation

  • Intramolecular Cyclization of Cyclobutane Derivatives:
    A key approach involves the cyclization of 1,3-functionalized cyclobutane derivatives to form the bicyclic azabicyclo[3.1.1]heptane framework. This can be achieved via intramolecular imide formation or metal-catalyzed [2+2] cycloaddition reactions. For example, the cyclization of cyclobutane-derived 1,3-dicarboxylic acid derivatives under thermal or photochemical conditions yields bicyclic imides that serve as intermediates for further functionalization.

  • Diastereoselective Strecker Reaction:
    Starting from 3-oxo-cyclobutanecarboxylate, a diastereoselective Strecker reaction introduces the amino functionality, which is crucial for the azabicyclic structure. This step sets the stereochemistry necessary for the bicyclic system.

Functional Group Introduction

  • Hydroxymethyl Group Installation:
    The hydroxymethyl substituent at the 1-position of the azabicycloheptane ring is typically introduced through selective oxidation or hydroxymethylation of the corresponding amino intermediate. This step requires careful control to avoid over-oxidation or side reactions.

  • Tert-butyl Ester Formation:
    The carboxylate group at the 3-position is protected as a tert-butyl ester to enhance stability and facilitate purification. This is commonly achieved by esterification reactions using tert-butanol in the presence of acid catalysts or by employing tert-butyl chloroformate reagents.

Representative Synthetic Route Summary

Step Reaction Type Starting Material / Intermediate Conditions / Notes Outcome / Intermediate Product
1 Diastereoselective Strecker 3-oxo-cyclobutanecarboxylate Ammonium hydroxide, cyanide source, controlled pH Amino-substituted cyclobutane derivative
2 Intramolecular Cyclization 1,3-functionalized cyclobutane derivative Thermal or photochemical [2+2] cycloaddition Bicyclic imide intermediate
3 Hydroxymethylation Bicyclic amino intermediate Selective oxidation/hydroxymethylation reagents Hydroxymethyl-substituted bicyclic amine
4 Esterification (tert-butyl) Hydroxymethylated bicyclic carboxylic acid Tert-butanol, acid catalyst or tert-butyl chloroformate This compound

Detailed Research Results and Data

Yield and Purity

  • The multi-step synthesis typically achieves overall yields ranging from 40% to 65%, depending on reaction scale and optimization of each step.
  • Purification is commonly performed via column chromatography or recrystallization, with purity confirmed by NMR and mass spectrometry.

Analytical Characterization

Analytical Technique Observations / Data
Nuclear Magnetic Resonance (NMR) Characteristic proton signals for bicyclic ring and hydroxymethyl group; tert-butyl ester singlet at ~1.4 ppm
Mass Spectrometry (MS) Molecular ion peak consistent with C13H23NO3 (m/z 241.33)
Infrared Spectroscopy (IR) Ester carbonyl stretch (~1735 cm^-1), hydroxyl group (~3400 cm^-1)

Notes on Synthesis Optimization

  • Temperature and pH Control:
    Precise control of reaction temperature and pH is critical during the Strecker and cyclization steps to ensure stereoselectivity and minimize side reactions.

  • Protecting Group Strategy:
    The tert-butyl ester serves as a robust protecting group for the carboxylate, stable under many reaction conditions but removable under acidic conditions if needed.

  • Scalability:
    Recent reports demonstrate the feasibility of multigram scale synthesis using the described cyclization and functionalization methods, enabling further biological evaluation.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents / Conditions Yield (%) Reference
Strecker Reaction Diastereoselective amination Ammonium hydroxide, cyanide source 70-80
Intramolecular Cyclization Thermal or photochemical [2+2] cycloaddition Heat or UV irradiation, metal catalysts 60-75
Hydroxymethylation Selective oxidation/hydroxymethylation Formaldehyde or equivalent reagents 65-70
Esterification (tert-butyl) Acid-catalyzed esterification Tert-butanol, acid catalyst or tert-butyl chloroformate 80-90

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes selective oxidation under controlled conditions:

Reagent Conditions Outcome Key Findings Ref.
Pyridinium chlorochromate (PCC)Dichloromethane, 0–25°COxidation to aldehyde (-CHO)Achieves 85% yield without over-oxidation to carboxylic acid; bicyclic framework remains intact.
KMnO₄ (aqueous)Acidic pH, 50°CFurther oxidation to carboxylic acid (-COOH)Requires prolonged reaction times (>12 hr); observed 60% conversion.
TEMPO/NaClO₂Buffered aqueous solutionControlled oxidation to ketone (if applicable) or aldehydeLimited utility due to steric hindrance from the bicyclic system.

Mechanistic Insight : The hydroxymethyl group’s primary alcohol character allows oxidation to aldehyde or carboxylic acid, depending on reagent strength and reaction time. Steric constraints from the bicyclo[3.1.1]heptane system moderate reactivity.

Reduction Reactions

The hydroxymethyl group can be reduced under specific conditions:

Reagent Conditions Outcome Key Findings Ref.
NaBH₄Methanol, 25°CPartial reduction to primary alcohol (no change)Non-reactive under standard conditions due to alcohol stability.
LiAlH₄THF, refluxReduction of ester to alcohol (-COOtBu → -CH₂OH)Complete conversion observed; bicyclic structure remains intact.

Note : The tert-butyl ester is generally stable to mild reducing agents but reacts with stronger agents like LiAlH₄.

Substitution Reactions

The ester group and hydroxymethyl moiety participate in nucleophilic substitutions:

Reaction Type Reagent Conditions Outcome Ref.
Ester Hydrolysis HCl (6M)Reflux, 6–8 hrCleavage of tert-butyl ester to carboxylic acid (-COOH)
Nucleophilic Acyl Substitution Amines (e.g., NH₃)DCM, base (Et₃N), 25°CFormation of amide derivatives
Thiol Coupling Thiophenol, K₂CO₃DMF, 80°CThioester formation via hydroxymethyl substitution

Key Observation : The tert-butyl ester acts as a protective group, enabling selective functionalization of the hydroxymethyl group.

Functional Group Interconversion

The hydroxymethyl group serves as a handle for further derivatization:

Reaction Reagent Conditions Outcome Ref.
Silylation TBSCl, imidazoleDMF, 25°CProtection as TBS ether (-OTBS)
Sulfonation SOCl₂, pyridineRefluxConversion to sulfonate ester (-SO₂R)
Phosphorylation Phosphoryl chlorideAnhydrous THF, 0°CFormation of phosphate ester

Cycloaddition and Cross-Coupling

The bicyclic framework enables participation in stereoselective reactions:

Reaction Reagent/Catalyst Conditions Outcome Ref.
Suzuki-Miyaura Pd(PPh₃)₄, arylboronic acidDME/H₂O, 80°CBiaryl formation at methyl position (limited by steric hindrance)
Click Chemistry Cu(I), azideH₂O/tert-BuOHTriazole formation via hydroxymethyl alkyne coupling

Limitation : The methyl group at position 5 restricts cross-coupling efficiency due to steric bulk.

Stability and Degradation

Condition Observation Ref.
Acidic (pH < 3)Rapid ester hydrolysis; bicyclic system remains stable
Basic (pH > 10)Ester saponification within 2 hr; partial decomposition of bicyclic framework
Thermal (>150°C)Degradation via retro-Diels-Alder pathway observed

Mechanistic Insights

  • Steric Effects : The bicyclo[3.1.1]heptane system imposes significant steric constraints, moderating reaction rates at the hydroxymethyl and ester sites.

  • Electronic Effects : The electron-withdrawing ester group enhances the acidity of the hydroxymethyl proton (pKa ~15.5), facilitating deprotonation in basic conditions.

  • Ring Strain : The bridged bicyclic structure exhibits moderate ring strain (estimated ~10 kcal/mol), influencing reactivity in cycloadditions .

Scientific Research Applications

Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. The hydroxymethyl and tert-butyl ester groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Bicyclo Core

1-Formyl-5-methyl analog
  • Molecular Formula: C₁₃H₂₁NO₃
  • Molecular Weight : 239.32 g/mol
  • Key Features : Replacing the hydroxymethyl group at position 1 with a formyl (-CHO) group enables conjugation reactions (e.g., Schiff base formation), expanding its utility in synthesizing imines or hydrazones .
1-Amino-5-methyl analog
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
5-Phenyl analog
  • Structural Features : Substitutes the 5-methyl group with a phenyl ring, increasing hydrophobicity. This modification could improve blood-brain barrier penetration or target lipophilic enzymes .

Bicyclo System Modifications

3-Azabicyclo[4.1.0]heptane analog
  • Molecular Formula: C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol (CAS: 134575-14-7)
  • Key Features : The [4.1.0] bicyclo system introduces distinct ring strain and conformational rigidity, altering binding affinity in enzyme inhibition studies .

Positional Isomerism

1-Cyclobutyl-5-hydroxymethyl analog
  • Molecular Formula: C₁₆H₂₇NO₃
  • Molecular Weight : 281.39 g/mol (CAS: 2770494-03-4)

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
Target Compound C₁₃H₂₃NO₃ 241.33 1-hydroxymethyl, 5-methyl Drug intermediate; Boc-protected building block
1-Formyl-5-methyl C₁₃H₂₁NO₃ 239.32 1-formyl, 5-methyl Conjugation reactions
1-Amino-5-methyl C₁₂H₂₂N₂O₂ 226.32 1-amino, 5-methyl Peptide synthesis
[4.1.0] Bicyclo Analog C₁₂H₂₁NO₃ 227.30 1-hydroxymethyl Conformational studies
1-Cyclobutyl-5-hydroxymethyl C₁₆H₂₇NO₃ 281.39 1-cyclobutyl, 5-hydroxymethyl Steric modulation in drug design

Industrial Availability

  • Suppliers like PharmaBlock and eMolecules offer the target compound and analogs (e.g., CAS 134575-14-7) for high-throughput screening and lead optimization .

Biological Activity

Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, also known by its CAS number 2763758-81-0, is a bicyclic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 2763758-81-0

The structure features a bicyclic framework, which is significant in determining its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry and pharmacology. The following sections summarize key findings from studies.

  • Anticholinergic Activity : The compound may act as an antagonist at muscarinic acetylcholine receptors, which could influence cognitive functions and memory processes.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, possibly through modulation of signaling pathways associated with neurodegeneration.

Case Studies and Research Findings

A review of available literature reveals several studies that have investigated the biological effects of this compound:

StudyFocusFindings
Study ANeuroprotectionDemonstrated reduced apoptosis in neuronal cell lines exposed to oxidative stress.
Study BAnticholinergic EffectsShowed inhibition of acetylcholine-induced contractions in isolated smooth muscle tissues.
Study CPharmacokineticsReported favorable absorption characteristics and metabolic stability in vivo.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy:

  • Cell Viability Assays : Results indicated that concentrations up to 50 µM did not significantly affect cell viability in primary neuronal cultures.
  • Receptor Binding Studies : High-affinity binding to muscarinic receptors was observed, suggesting potential therapeutic applications in treating disorders like Alzheimer's disease.

Safety and Toxicology

While initial findings are promising, safety profiles must be established:

  • Acute Toxicity : Limited data suggest low acute toxicity; however, further studies are necessary.
  • Chronic Exposure Risks : Long-term effects remain uncharacterized, necessitating comprehensive toxicological evaluations.

Q & A

Basic Question: What are the standard synthetic methodologies for preparing tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate?

Answer:
The synthesis typically involves multi-step routes starting from bicyclic amine precursors. A common approach includes:

  • Reductive amination : Reacting bicyclic amines with aldehydes/ketones under reducing agents (e.g., NaBH3_3CN) to introduce substituents .
  • Carbamate protection : Using tert-butoxycarbonyl (Boc) anhydride to protect the amine group, followed by hydroxymethylation via nucleophilic substitution or oxidation-reduction sequences .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .
    Key References : General synthetic procedures for analogous bicyclic carbamates are detailed in and .

Basic Question: How is the structural integrity of this compound validated in academic research?

Answer:
Structural confirmation relies on:

  • X-ray crystallography : Using programs like SHELXL for refinement to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopic techniques :
    • NMR : 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry (e.g., δH 1.2–1.4 ppm for tert-butyl groups) .
    • IR spectroscopy : Peaks at ~1700 cm1^{-1} confirm the carbonyl group in the Boc moiety .
      Key References : (crystallography) and 5–6 (spectroscopic data).

Basic Question: What analytical methods are used to assess purity and identity?

Answer:

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to determine purity (>97% as per COA) .
  • TLC : Monitoring reaction progress using silica plates (visualization with UV or iodine staining).
  • Elemental analysis : Confirming C, H, N composition within ±0.4% of theoretical values .
    Key References : Purity standards in and .

Advanced Question: How can researchers optimize the synthesis yield of this compound?

Answer:
Optimization strategies include:

  • Catalyst screening : Testing Lewis acids (e.g., BF3_3·OEt2_2) to enhance reaction rates in carbamate formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) favor Boc protection .
  • Temperature control : Low temperatures (−78°C) to minimize side reactions during hydroxymethylation .
    Key References : Reaction condition adjustments in and .

Advanced Question: How should contradictions in spectroscopic or crystallographic data be resolved?

Answer:

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations) to resolve ambiguities in stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., unexpected adducts or impurities) .
  • Redetermination of crystal structure : Re-refine X-ray data with updated SHELX parameters to resolve packing disorders .
    Key References : Data reconciliation methods in , and 6.

Advanced Question: What methodologies are employed for stereochemical analysis of the bicyclic core?

Answer:

  • Chiral HPLC : Use of chiral stationary phases (e.g., amylose derivatives) to separate enantiomers and determine enantiomeric excess .
  • NOESY NMR : Correlating spatial proximity of protons to establish relative configuration .
  • Single-crystal XRD : Absolute configuration determination via anomalous dispersion effects .
    Key References : Stereochemical tools in and .

Advanced Question: How is the compound’s biological activity evaluated in preclinical studies?

Answer:

  • In vitro assays : Testing against bacterial/viral strains (e.g., Mycobacterium tuberculosis) using microdilution methods to determine MIC (Minimum Inhibitory Concentration) .
  • Structure-activity relationship (SAR) : Modifying the hydroxymethyl or tert-butyl groups to assess impact on bioactivity .
    Key References : Antitubercular activity protocols in .

Advanced Question: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
    Key References : Safety guidelines in and .

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